2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-
Overview
Description
2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- is a heterocyclic compound that belongs to the benzoxazine family These compounds are characterized by a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- typically involves the reaction of 2-aminophenol with formaldehyde and a suitable aldehyde or ketone. One common method is the hydroxymethylation of secondary amines with formaldehyde, followed by cyclization to form the benzoxazine ring . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
In industrial settings, the production of 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the production of advanced materials, such as high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it prevents the enzyme from relaxing supercoiled DNA, thereby inhibiting DNA replication and transcription . This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,4-benzoxazine: Lacks the methyl group at the 4-position.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Contains two methyl groups at the 2-position.
3,4-Dihydro-2H-1,3-benzoxazine: Has a different ring structure with the nitrogen atom in a different position.
Uniqueness
The presence of the methyl group at the 4-position in 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- enhances its chemical stability and alters its reactivity compared to its analogs. This unique structural feature contributes to its distinct biological and chemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10-6-7-11-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRQBOOMJGYUPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395970 | |
Record name | 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77901-22-5 | |
Record name | 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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